molecular formula C16H15F3N2O3 B6474127 4-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2640979-52-6

4-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B6474127
CAS No.: 2640979-52-6
M. Wt: 340.30 g/mol
InChI Key: SURIKQGCJKOSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule that contains several functional groups, including a furan ring, an azetidine ring, a pyridine ring, and a trifluoromethyl group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the furan ring might be introduced using a Paal-Knorr synthesis , while the azetidine ring could be formed via a cyclization reaction . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, azetidine, and pyridine rings would give the molecule a certain degree of rigidity, while the trifluoromethyl group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions . The azetidine ring, being a strained four-membered ring, could be reactive towards ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and investigating its reactivity and mechanism of action. Further studies could also investigate its physical and chemical properties, and assess its safety and hazards .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-9-5-13(10(2)23-9)15(22)21-7-12(8-21)24-11-3-4-20-14(6-11)16(17,18)19/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURIKQGCJKOSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.